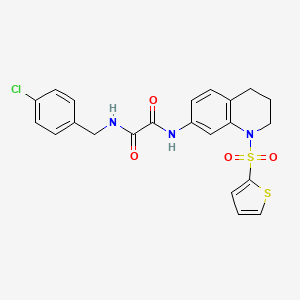
N1-(4-chlorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C22H20ClN3O4S2 and its molecular weight is 489.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-chlorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound belonging to the oxalamide family. Its complex structure incorporates various functional groups that contribute to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on antimicrobial and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H24ClN3O5S, with a molecular weight of approximately 466.0 g/mol. The compound features:
- Oxalamide Group : Known for its diverse biological activities.
- Thiophene Sulfonyl Group : Enhances chemical reactivity and potential therapeutic applications.
- Chlorobenzyl Moiety : Imparts unique pharmacological properties.
The primary mechanism of action for this compound involves its interaction with bacterial ribosomal RNA, inhibiting protein synthesis. This action is characteristic of oxazolidinone derivatives, which have shown efficacy against antibiotic-resistant bacterial strains.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains using the Kirby-Bauer disk diffusion method. The results indicated notable inhibition zones against:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 14 |
| Bacillus megaterium | 15 |
These findings suggest that the compound could serve as a potential candidate for developing new antibiotics.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. The antioxidant capacity was evaluated using DPPH and hydroxyl radical scavenging assays. Results indicated that the compound effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases.
Case Studies
Several studies have highlighted the biological activity of similar thiophene-based compounds. For instance:
- Study on Pyrazolyl-Thiazole Derivatives : This research reported significant antimicrobial and antioxidant activities in derivatives that share structural similarities with this compound .
- Antitumor Activity : A series of compounds derived from thiophenes were evaluated against human cancer cell lines (HepG-2 and A-549), showing promising results comparable to standard anticancer drugs .
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c23-17-8-5-15(6-9-17)14-24-21(27)22(28)25-18-10-7-16-3-1-11-26(19(16)13-18)32(29,30)20-4-2-12-31-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIIROWUPGVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













